

what is luminespib NVP-AUY922

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An In-Depth Technical Guide to Luminespib (NVP-AUY922)

Introduction

Luminespib, also known by its development code NVP-AUY922, is a potent, third-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Chemically, it is a resorcininylic isoxazole amide discovered through a collaboration between the Institute of Cancer Research and Vernalis, later licensed to Novartis.[1] Luminespib binds with high affinity to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[4][5] By inhibiting Hsp90, Luminespib triggers the proteasomal degradation of these "client" proteins, leading to the suppression of tumor growth, proliferation, and survival.[2][3] It has demonstrated significant activity in a wide range of preclinical cancer models and has been evaluated in Phase I and II clinical trials.[1][6]

Chemical and Physical Properties



| Property | Value |
|-------------------|---|
| IUPAC Name | 5-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide[1] |
| Synonyms | NVP-AUY922, AUY922, VER-52296[1][2] |
| CAS Number | 747412-49-3[1] |
| Molecular Formula | C26H31N3O5[5] |
| Molecular Weight | 465.54 g/mol [6] |
| Chemical Class | Resorcininylic isoxazole amide[1][3] |

Mechanism of Action

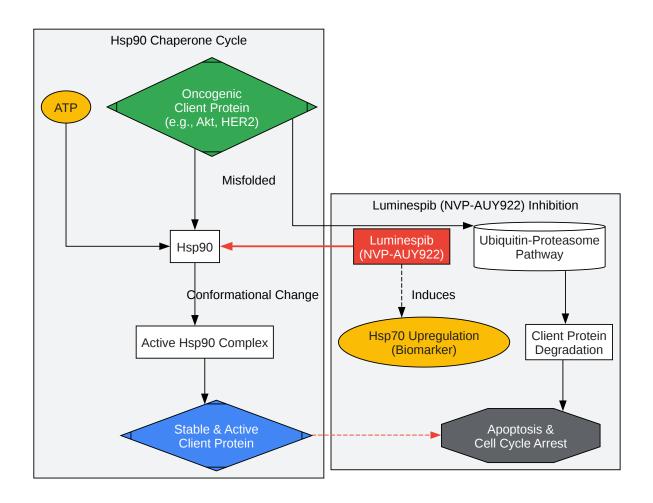
Heat Shock Protein 90 is a critical molecular chaperone that facilitates the proper folding, stabilization, and activation of a multitude of client proteins. In cancer cells, Hsp90 is overexpressed and plays a pivotal role in maintaining the function of mutated and overexpressed oncoproteins that drive tumor progression.

Luminespib exerts its anticancer effects by competitively binding to the ATP-binding site in the N-terminal domain of Hsp90.[5] This high-affinity binding blocks the chaperone's ATPase activity, which is essential for its function. The inhibition of Hsp90 leads to a cascade of downstream events:

- Client Protein Destabilization: The Hsp90-client protein complex is disrupted, leaving the client proteins misfolded and unstable.[6]
- Proteasomal Degradation: These unstable client proteins are targeted by the ubiquitin-proteasome pathway for degradation.[2][6] Key oncogenic client proteins degraded following Luminespib treatment include HER-2, IGF-1Rβ, Akt, VEGFR, PDGFRα, ERα, and CDK4.[6]
- Hsp70 Induction: The inhibition of Hsp90 triggers a heat shock response, leading to the significant upregulation of Hsp70, which is a key biomarker of Hsp90 inhibition.[3][6]
 Luminespib treatment also causes the dissociation of the co-chaperone p23 and the recruitment of Hsp70 to the Hsp90 complex.[6]



 Cellular Consequences: The depletion of essential oncoproteins results in the inhibition of multiple signaling pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.[3][6]



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Caption: Mechanism of Hsp90 inhibition by Luminespib (NVP-AUY922).



In Vitro Pharmacodynamics

Luminespib is highly potent against a broad spectrum of human cancer cell lines, with activity typically observed in the low nanomolar range.[6] Its efficacy is independent of the NQO1/DT-diaphorase enzyme status and is maintained in drug-resistant cells and under hypoxic conditions.[3]

Table 1: In Vitro Inhibitory Activity of Luminespib (NVP-

AUY922)

| Target / Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
|--|---------------|--------------------|-----------|
| Enzymatic Activity | | | |
| Hsp90α | Cell-free | 13 | [6] |
| Нѕр90β | Cell-free | 21 | [6][8] |
| GRP94 | Cell-free | 535 | [2] |
| TRAP-1 | Cell-free | 85 | [2] |
| Cellular Proliferation | | | |
| Various Human Cancer Cell Lines | Proliferation | Average GI50: 9 | [6] |
| Gastric Cancer Cell Lines | Proliferation | GI50 Range: 2 - 40 | [5][6] |
| Breast Cancer Cell Lines | Proliferation | Average GI50: 5.4 | [7] |
| Pancreatic Cancer Cells | Proliferation | IC50: 10 | [2] |
| BEAS-2B (Normal Bronchial Epithelium) | Proliferation | IC50: 28.49 | [6] |

Preclinical In Vivo Efficacy



In animal models, Luminespib demonstrates significant antitumor activity, causing tumor growth inhibition and regression in a variety of human tumor xenografts.[3] It effectively penetrates tumor tissue, achieving concentrations well above those required for cellular activity.[3]

Table 2: Summary of In Vivo Antitumor Activity in

Xenograft Models

| Cancer Type | Xenograft Model | Dosing (i.p. or i.v.) | Tumor Growth Inhibition (Treated/Contr ol %) | Reference |
|--------------|--------------------|-----------------------|--|-----------|
| Breast | BT474 | 50 mg/kg (daily) | 21% | [3] |
| Ovarian | A2780 | 50 mg/kg (daily) | 11% | [3] |
| Glioblastoma | U87MG | 50 mg/kg (daily) | 7% | [3] |
| Prostate | PC3 | 50 mg/kg (daily) | 37% | [3] |
| Melanoma | WM266.4 | 50 mg/kg (daily) | 31% | [3] |

Beyond inhibiting primary tumor growth, Luminespib has also been shown to reduce angiogenesis, as evidenced by decreased microvessel density in tumors, and to inhibit metastasis.[3] Pharmacodynamic studies in these models confirm the on-target activity of the drug, showing depletion of client proteins like p-Akt and VEGF and a robust induction of Hsp72 in tumor tissues.[3][6]

Clinical Development

Luminespib entered Phase I clinical trials in 2007 and has since been evaluated in multiple studies for various malignancies.[4][9]

A Phase 1/1B study in patients with relapsed or refractory multiple myeloma established a recommended Phase 2 dose of 70 mg/m² administered intravenously once weekly.[10][11] The most common drug-related adverse events were diarrhea, nausea, and reversible ocular toxicities (such as blurred vision), with the latter being dose-limiting.[10][11] While no complete or partial responses were observed in the monotherapy arm, 66.7% of patients achieved stable disease.[10][11]



In non-small cell lung cancer (NSCLC), Luminespib showed promising activity in Phase II trials, particularly in patients with ALK rearrangements and EGFR mutations.[12] However, Novartis halted further development of the drug in 2014 for this indication after it failed to meet its primary endpoints for complete and partial response rates.[12]

Experimental Protocols Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of Luminespib on the viability and proliferation of cancer cells.

- Cell Seeding: Cancer cells (e.g., NCI-N87 gastric cancer cells) are seeded into 96-well plates at a density of 5,000-7,000 cells per well and incubated for 24 hours at 37°C to allow for attachment.[6]
- Compound Treatment: A stock solution of Luminespib (e.g., 10 mM in DMSO) is serially
 diluted to the desired concentrations in culture medium.[6] The medium in the plates is
 replaced with medium containing various concentrations of Luminespib, and the plates are
 incubated for an additional 72 hours.[6]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth.

Western Blot Analysis for Protein Expression

This method is used to detect changes in the expression levels of Hsp90, its client proteins, and biomarkers like Hsp70 following treatment with Luminespib.

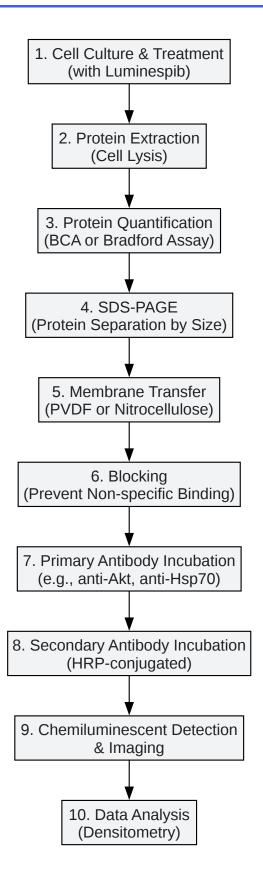
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- Cell Lysis: Cells are treated with Luminespib for a specified time (e.g., 24-48 hours). After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a
 protein assay, such as the Bradford or BCA assay, to ensure equal loading.
- SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a
 polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel
 electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., HER-2, Akt, phospho-Akt, Hsp70, cleaved caspase-3, and a loading control like β-actin).
- Secondary Antibody & Detection: The membrane is washed and then incubated with a
 horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, a
 chemiluminescent substrate is added, and the signal is detected using an imaging system.
 Protein bands are quantified using densitometry software.





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Caption: Standard experimental workflow for Western Blot analysis.



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